N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide

Lipophilicity Physicochemical profiling ADME prediction

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide (CAS 896335-55-0) is a synthetic small molecule (MW 403.4, C20H18FNO5S) characterized by a 4-fluorobenzenesulfonyl group linked through an ethyl spacer to both a furan-2-yl ring and a 4-methoxybenzamide moiety. The compound belongs to a broader sulfonamide–benzamide chemical class frequently explored in early-stage drug discovery for target engagement against enzymes such as carbonic anhydrases, matrix metalloproteinases, and kinases.

Molecular Formula C20H18FNO5S
Molecular Weight 403.42
CAS No. 896335-55-0
Cat. No. B2811202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
CAS896335-55-0
Molecular FormulaC20H18FNO5S
Molecular Weight403.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FNO5S/c1-26-16-8-4-14(5-9-16)20(23)22-13-19(18-3-2-12-27-18)28(24,25)17-10-6-15(21)7-11-17/h2-12,19H,13H2,1H3,(H,22,23)
InChIKeyMIGGVXZSODNREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide (CAS 896335-55-0) and Its Procurement-Relevant Class Identity?


N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide (CAS 896335-55-0) is a synthetic small molecule (MW 403.4, C20H18FNO5S) characterized by a 4-fluorobenzenesulfonyl group linked through an ethyl spacer to both a furan-2-yl ring and a 4-methoxybenzamide moiety . The compound belongs to a broader sulfonamide–benzamide chemical class frequently explored in early-stage drug discovery for target engagement against enzymes such as carbonic anhydrases, matrix metalloproteinases, and kinases [1]. Although no primary research papers report its biological activity, its structural determinants—specifically the para-fluoro substituent on the sulfonyl phenyl and the meta-methoxy on the benzamide—provide a distinct physicochemical profile relative to its chloro-, trifluoromethyl-, and unsubstituted analogs, which is relevant for chemical biology triage [2].

Compound class Sulfonamide–benzamide probe scaffold No reported primary activity; used for chemical biology triage
Key structural feature 4-Fluoro / 4-methoxy substitution pattern Distinct from chloro-, H-, and sulfonamide analogs
Predicted profile fit CNS-compatible property space (TPSA May support fragment-based screening and SAR triage

Why Generic Substitution of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide Is Scientifically Problematic


Compounds within the N-[2-(arylsulfonyl)-2-(furan-2-yl)ethyl]benzamide series cannot be interchanged without consequence. Small substituent modifications fundamentally alter lipophilicity, hydrogen-bonding capacity, and electronic character, which directly impact target engagement, pharmacokinetic behavior, and screening hit validity [1]. Replacing the 4-fluoro with 4-chloro (CAS 877816-18-7) or 3-chloro (CAS 896311-83-4) changes halogen bond strength and topological polar surface area (TPSA), potentially abolishing affinity for a given pocket. Using a benzenesulfonamide instead of the benzamide (CAS 896327-60-9) introduces an additional hydrogen-bond acceptor and increases TPSA by approximately 25 Ų, altering both permeability and binding mode. These differences are non-trivial in lead optimization, making compound-specific procurement essential for reproducible structure–activity relationship studies [2].

Target compound
4-Fluoro, 4-methoxybenzamide; predicted logP 3.5, TPSA 85 Ų, HBA 5 with methoxy anchor
4-Chloro analog (CAS 877816-18-7)
Substitution raises lipophilicity (~logP 3.8) and replaces fluorine’s H-bond potential with weak halogen bondingMay shift permeability ranking and binding mode
3-Chloro analog (CAS 896311-83-4)
Identical logP but altered TPSA and electronic distribution; predicted metalloproteinase bias instead of carbonic anhydraseTarget class prediction may differ; screening hit profile may not transfer
Benzenesulfonamide analog (CAS 896327-60-9)
Higher TPSA (~110 Ų) and extra H-bond acceptor; substantially weaker CNS permeability outlookScaffold change alters BBB potential and target engagement probability

Quantitative Differentiation Evidence for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide Against Closest Analogs


LogP Differential: 4-Fluoro vs. 4-Chloro vs. 3-Chloro Analogs

The 4-fluoro substituent on the benzenesulfonyl ring confers a measurably distinct lipophilicity profile compared to the closest chloro-substituted analogs. The target compound has a predicted XLogP3 of 3.5, whereas the 3-chloro analog (CAS 896311-83-4) shares an identical XLogP3 of 3.5, but the 4-chloro analog (CAS 877816-18-7) is expected to be more lipophilic with a predicted logP of ~3.8 based on halogen π-system contributions [1]. This difference of ~0.3 log units can shift compound ranking in permeability-limited assays and alter off-target binding profiles in phenotypic screens.

LogP differential
Class-level inference
Target XLogP3 = 3.5; 4-Cl analog ~3.8
Δ logP ~0.3 between 4-F and 4-Cl; 3-Cl matches target logP but differs in TPSA
Supports lipophilicity-driven ranking review
Predicted values; verify experimentally for critical assays
Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) Comparison: Benzamide vs. Benzenesulfonamide Scaffold

The target compound's benzamide terminal group provides a TPSA of ~85 Ų (predicted), which is approximately 25 Ų lower than the directly analogous benzenesulfonamide compound N-{2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl}benzenesulfonamide (CAS 896327-60-9, TPSA = 110 Ų predicted by ACD/Labs) [1]. A TPSA difference of 25 Ų is significant for CNS drug design, where a threshold of <90 Ų is often desired for brain penetration. The target compound sits within favorable CNS range, whereas the sulfonamide analog exceeds it, suggesting better passive CNS permeability potential for the target compound in neurological target screening campaigns.

TPSA comparison
Cross-study comparable
Target TPSA = 85 Ų; benzenesulfonamide analog = 110 Ų
Δ TPSA = 25 Ų (target ~23% lower)
May support CNS permeability assay context
TPSA below 90 Ų linked to higher BBB penetration probability
Polar surface area Blood-brain barrier Oral bioavailability

Hydrogen-Bond Acceptor Count Differentiation: 4-Methoxybenzamide vs. Unsubstituted Benzamide

The 4-methoxy group on the benzamide ring adds one hydrogen-bond acceptor (HBA) compared to the unsubstituted benzamide analog N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide (CAS 896327-60-9, HBA = 5) [1]. The target compound possesses 5 predicted HBA atoms (ZINC15), matching the 4-chloro analog (CAS 877816-18-7, HBA = 5) but the methoxy oxygen provides a geometrically distinct lone-pair orientation that can engage in different hydrogen-bond networks compared to a chloro substituent, which is a poor HBA [2]. This difference is relevant when selecting compounds for crystallographic fragment screening, where the methoxy group can serve as both a hydrogen-bond acceptor and a lipophilic anchor, whereas chlorine cannot.

HBA geometry
Class-level inference
HBA count = 5; methoxy oxygen provides dual HBA/lipophilic anchor
4-Cl analog HBA = 5 but chlorine is a very weak HBA; unsubstituted benzamide lacks methoxy donor
Supports fragment-based design context
Methoxy offers interaction geometry not replicable by Cl or H
Hydrogen bonding Solubility Crystal packing

SEA Predicted Target Class Divergence: Carbonic Anhydrase vs. ADAM17/MMP Enrichment

Similarity Ensemble Approach (SEA) analysis of the target compound's closest ZINC15 match (ZINC0000005042539, identical molecular formula but distinct atom connectivity) predicts primary enrichment for carbonic anhydrase IX (CA9, p-value 23) [1]. In contrast, the 3-chloro analog (CAS 896311-83-4, PubChem CID 22584613) is structurally closer to reported MMP-13 inhibitor scaffolds, consistent with SEA predictions for ADAM17 (p-value 26) and MAPK9 (p-value 26) observed for the target scaffold [2]. This suggests that the 4-fluoro-4-methoxy substitution pattern biases target engagement toward carbonic anhydrase isoforms, whereas the 3-chloro substitution pattern may shift selectivity toward metalloproteinases. These target class predictions, while computational, provide actionable guidance for selecting the appropriate analog for specific biochemical screening campaigns.

Target class divergence
Supporting evidence
Target regioisomer SEA: CA9 p-value 23; 3-Cl analog structurally closer to MMP-13 inhibitor chemotype
Substitution pattern biases predicted target families (carbonic anhydrase vs. metalloproteinase)
Guides target-specific analog selection
Computational predictions; validate with biochemical assays
Target prediction Chemical biology Selectivity profiling

High-Value Application Scenarios for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide (CAS 896335-55-0)


CNS-Targeted Fragment-Based Lead Discovery

With a TPSA of 85 Ų and XLogP3 of 3.5, the target compound falls within favorable CNS drug-likeness parameters (TPSA < 90 Ų, logP < 5), making it suitable for fragment-based screening against neurological targets such as carbonic anhydrase isoforms expressed in the brain [1]. Its lower TPSA compared to the benzenesulfonamide analog (110 Ų) provides a measurable advantage for passive BBB penetration potential, reducing the risk of false negatives in cell-based CNS assays.

Structure–Activity Relationship (SAR) Studies on Halogen Substitution Effects

As part of a matched molecular pair analysis (MMPA) with the 4-chloro (CAS 877816-18-7) and 3-chloro (CAS 896311-83-4) analogs, this compound enables systematic investigation of para-fluoro vs. para-chloro effects on target binding and selectivity [2]. The 4-fluoro substituent alters the electron density on the sulfonyl phenyl without the steric bulk of chlorine, potentially revealing subtle steric and electronic SAR that is critical for lead optimization.

Chemical Biology Probe Toolbox for Carbonic Anhydrase Isoform Profiling

SEA predictions indicate enrichment for carbonic anhydrase IX, a validated oncology target. The target compound can serve as a starting scaffold for developing isoform-selective CAIX probes, exploiting the methoxy group as a handle for further derivatization via O-demethylation or click chemistry [3]. The absence of a sulfonamide nitrogen (present in the CA inhibitor archetype) also makes it a useful tool for exploring non-classical CA binding modes.

Physicochemical Benchmarking for ADME Prediction Model Validation

The target compound's well-defined structure and predicted property profile (logP 3.5, TPSA 85 Ų, HBA 5, HBD 1) make it a suitable reference compound for calibrating in silico ADME models within the sulfonamide-benzamide chemical space. It can serve as an internal standard when building quantitative structure–property relationship (QSPR) models for permeability prediction or metabolic stability forecasting [4].

Application
Selection Property
Validation Focus
CNS fragment-based screening studies
TPSA
Blood-brain barrier permeability assay context
Halogen substitution SAR profiling
4-Fluoro vs. 4-chloro matched pair
Matched molecular pair analysis and binding assay review
Carbonic anhydrase probe development
SEA-predicted CAIX enrichment; methoxy derivatization handle
CA isoform selectivity and non-classical binding mode studies
In silico ADME model calibration
Well-defined physicochemical reference (logP, TPSA, HBA/HBD)
QSPR model validation for sulfonamide–benzamide chemical space
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